

# In Silico Prediction of Isovestitol ADMET Properties: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Isovestitol**, a naturally occurring isoflavonoid, has garnered interest within the scientific community for its potential therapeutic applications. Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development pipeline. In silico predictive models offer a rapid and cost-effective approach to evaluate these properties, enabling researchers to prioritize candidates with favorable pharmacokinetic and safety profiles. This technical guide provides a comprehensive overview of the predicted ADMET properties of **Isovestitol** using established computational tools. All quantitative data is summarized in structured tables for straightforward analysis.

### **Predicted Physicochemical Properties**

The fundamental physicochemical properties of a drug candidate are pivotal in determining its overall ADMET profile. These properties were predicted using the SwissADME web server.



Property	Predicted Value
Molecular Formula	C16H16O4
Molecular Weight	272.29 g/mol
Canonical SMILES	COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3) O)OC2
Topological Polar Surface Area (TPSA)	58.91 Ų
Number of Heavy Atoms	20
Number of Aromatic Heavy Atoms	12
Fraction Csp3	0.25
Number of Rotatable Bonds	2
Number of Hydrogen Bond Acceptors	4
Number of Hydrogen Bond Donors	2
Molar Refractivity	76.28

## **Lipophilicity and Water Solubility**

Lipophilicity and water solubility are key determinants of a drug's absorption and distribution. The predicted values for **Isovestitol** are presented below, indicating a moderate lipophilic character and good water solubility.

Lipophilicity Parameter	Predicted Value
Log P (iLOGP)	2.59
Log P (XLOGP3)	2.83
Log P (WLOGP)	2.93
Log P (MLOGP)	2.29
Log P (SILICOS-IT)	3.29
Consensus Log P	2.79



Water Solubility Parameter	Predicted Value
Log S (ESOL)	-3.15
Solubility (ESOL)	0.46 mg/mL
Solubility Class (ESOL)	Soluble
Log S (Ali)	-3.61
Solubility (Ali)	0.16 mg/mL
Solubility Class (Ali)	Soluble
Log S (SILICOS-IT)	-3.22
Solubility (SILICOS-IT)	0.40 mg/mL
Solubility Class (SILICOS-IT)	Soluble

## **Pharmacokinetic Properties**

The predicted pharmacokinetic properties provide insights into how **Isovestitol** is likely to be absorbed, distributed, metabolized, and excreted by the body.

Pharmacokinetic Parameter	Prediction
Gastrointestinal (GI) Absorption	High
Blood-Brain Barrier (BBB) Permeant	No
P-glycoprotein (P-gp) Substrate	No
CYP1A2 Inhibitor	Yes
CYP2C19 Inhibitor	Yes
CYP2C9 Inhibitor	Yes
CYP2D6 Inhibitor	No
CYP3A4 Inhibitor	Yes
Log Kp (skin permeation)	-6.31 cm/s



## **Drug-Likeness and Medicinal Chemistry**

Drug-likeness rules are heuristics used to assess whether a compound is likely to have properties that would make it a successful drug. Medicinal chemistry parameters help to identify potential liabilities.

Drug-Likeness Model	Prediction
Lipinski's Rule of Five	Yes (0 violations)
Ghose Filter	Yes (0 violations)
Veber Filter	Yes (0 violations)
Egan Filter	Yes (0 violations)
Muegge Filter	Yes (0 violations)
Bioavailability Score	0.55

Medicinal Chemistry Parameter	Prediction
PAINS (Pan Assay Interference Compounds)	0 alerts
Brenk	1 alert (phenol)
Lead-likeness	No (2 violations: MW > 250, LogP > 3.5)
Synthetic Accessibility	3.12

## Experimental Protocols In Silico ADMET Prediction using SwissADME

The ADMET properties of **Isovestitol** were predicted using the SwissADME web server, a free online tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

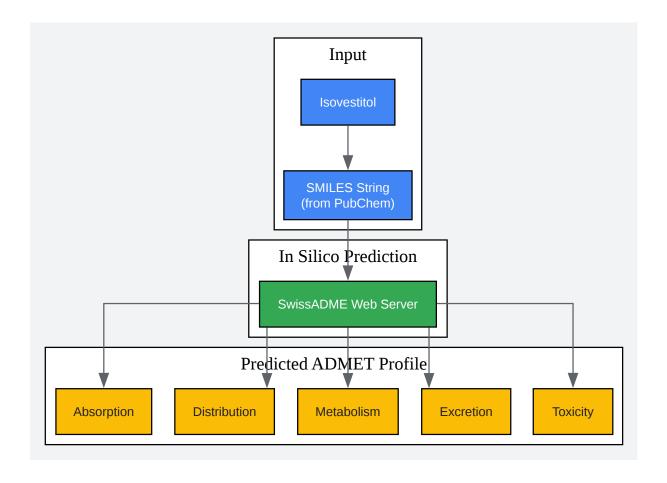
Input: The canonical SMILES string for Isovestitol
 (COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2) was obtained from the PubChem database (CID: 591830).



- Prediction Models: The SwissADME server utilizes a variety of established predictive models:
  - Lipophilicity: iLOGP (an internal physics-based method), XLOGP3, WLOGP, MLOGP, and SILICOS-IT. A consensus Log P is calculated as the average of these predictions.
  - Water Solubility: ESOL (Estimated Solubility), Ali, and SILICOS-IT models are used.
  - Pharmacokinetics: The BOILED-Egg model, an intuitive graphical method, is used to predict gastrointestinal absorption and blood-brain barrier permeation. P-glycoprotein substrate and cytochrome P450 (CYP) inhibition predictions are based on logistic regression models.
  - o Drug-Likeness: Lipinski's, Ghose, Veber, Egan, and Muegge rules are applied.
  - Medicinal Chemistry: Structural alerts for PAINS, Brenk, and lead-likeness are identified through substructure searching. Synthetic accessibility is scored on a scale of 1 (very easy) to 10 (very difficult).
- Output: The server provides a comprehensive report of the predicted parameters, which
  were compiled into the tables presented in this guide.

### **Visualizations**





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Caption: Workflow for the in silico prediction of **Isovestitol**'s ADMET properties.

#### Conclusion

The in silico analysis of **Isovestitol** suggests a promising ADMET profile for a potential drug candidate. It exhibits high predicted gastrointestinal absorption and good water solubility. The compound adheres to multiple drug-likeness rules with no major PAINS alerts. However, the predicted inhibition of several CYP450 enzymes indicates a potential for drug-drug interactions, which would require further investigation. The blood-brain barrier is predicted to be impermeable to **Isovestitol**. These computational predictions provide a valuable foundation for guiding further experimental studies in the development of **Isovestitol** as a therapeutic agent. It is important to note that these are predictive data and require experimental validation.

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